molecular formula C19H14Cl2O2 B10844680 5-Benzyl-2-(2,4-dichlorophenoxy)phenol

5-Benzyl-2-(2,4-dichlorophenoxy)phenol

Cat. No.: B10844680
M. Wt: 345.2 g/mol
InChI Key: LUMKUDPYQGEIPU-UHFFFAOYSA-N
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Description

5-benzyl-2-(2,4-dichlorophenoxy)phenol is a chemical compound known for its antibacterial and antifungal properties. It is commonly used in various consumer products, including personal care items like toothpaste, deodorants, and soaps . This compound is also known for its role in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzyl-2-(2,4-dichlorophenoxy)phenol is widely used in scientific research due to its antibacterial and antifungal properties. It is used in:

Mechanism of Action

The antibacterial and antifungal effects of 5-benzyl-2-(2,4-dichlorophenoxy)phenol are primarily due to its ability to inhibit the synthesis of fatty acids in microorganisms. It targets the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis. This inhibition disrupts the cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-(2,4-dichlorophenoxy)phenol is unique due to its specific structure, which allows it to be more effective in certain applications compared to its analogs. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity to microbial targets .

Properties

Molecular Formula

C19H14Cl2O2

Molecular Weight

345.2 g/mol

IUPAC Name

5-benzyl-2-(2,4-dichlorophenoxy)phenol

InChI

InChI=1S/C19H14Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2

InChI Key

LUMKUDPYQGEIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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